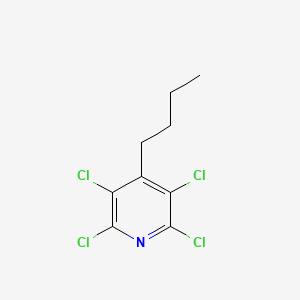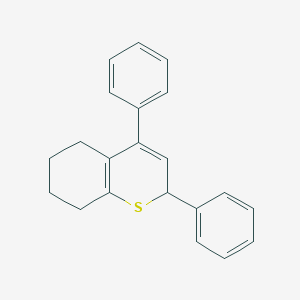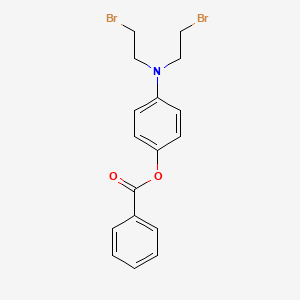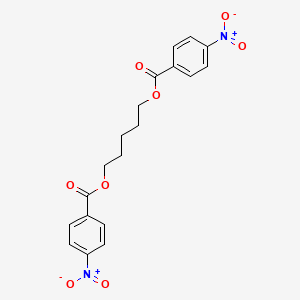
Pentane-1,5-diyl bis(4-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-1,5-diyl bis(4-nitrobenzoate) is a chemical compound with the molecular formula C19H18N2O8 and a molecular weight of 402.361 g/mol . This compound is characterized by the presence of two nitrobenzoate groups attached to a pentane-1,5-diyl backbone. It is known for its applications in various fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(4-nitrobenzoate) can be synthesized through a two-step process involving the reaction of aliphatic diols with p-nitrobenzoyl chloride . The reaction typically involves the following steps:
-
Step 1: Esterification
- React aliphatic diols with p-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is carried out under anhydrous conditions to prevent hydrolysis.
- The resulting product is pentane-1,5-diyl bis(4-nitrobenzoate).
-
Step 2: Purification
- The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of pentane-1,5-diyl bis(4-nitrobenzoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-1,5-diyl bis(4-nitrobenzoate) undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
-
Substitution
- The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Pentane-1,5-diyl bis(4-aminobenzoate).
Substitution: Various amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentane-1,5-diyl bis(4-nitrobenzoate) has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of esterification and reduction reactions.
-
Materials Science
- Utilized in the development of polymeric materials with specific properties.
- Investigated for its potential use in flame retardant materials .
-
Biology and Medicine
- Explored for its potential as a precursor in the synthesis of biologically active compounds.
- Studied for its interactions with biological molecules and potential therapeutic applications.
-
Industry
- Used in the production of specialty chemicals and intermediates.
- Investigated for its role in enhancing the properties of industrial materials.
Mecanismo De Acción
The mechanism of action of pentane-1,5-diyl bis(4-nitrobenzoate) involves its interactions with various molecular targets and pathways. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical reactions. The ester groups can undergo hydrolysis or substitution reactions, leading to the formation of different products. These reactions can influence the compound’s interactions with biological molecules and its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Pentane-1,5-diyl bis(4-aminobenzoate)
- Hexane-1,6-diyl bis(4-nitrobenzoate)
- Butane-1,4-diyl bis(4-nitrobenzoate)
Uniqueness
Pentane-1,5-diyl bis(4-nitrobenzoate) is unique due to its specific molecular structure, which includes a pentane-1,5-diyl backbone and two nitrobenzoate groups. This structure imparts distinct chemical and physical properties, making it suitable for various applications in chemistry, materials science, and industry. Its ability to undergo reduction and substitution reactions also adds to its versatility as a chemical intermediate.
Propiedades
Número CAS |
22104-39-8 |
|---|---|
Fórmula molecular |
C19H18N2O8 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
5-(4-nitrobenzoyl)oxypentyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O8/c22-18(14-4-8-16(9-5-14)20(24)25)28-12-2-1-3-13-29-19(23)15-6-10-17(11-7-15)21(26)27/h4-11H,1-3,12-13H2 |
Clave InChI |
UEFLOYJGIGTLEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


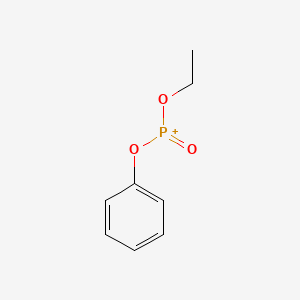



![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
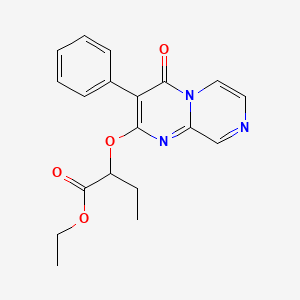
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
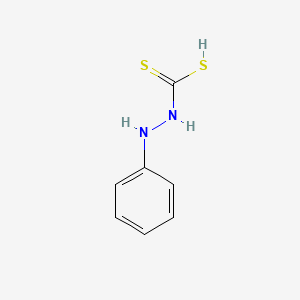
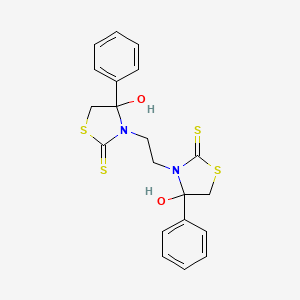

![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
